1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Catalog No.
S671905
CAS No.
250285-32-6
M.F
C27H37ClN2
M. Wt
425 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

CAS Number

250285-32-6

Product Name

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride

Molecular Formula

C27H37ClN2

Molecular Weight

425 g/mol

InChI

InChI=1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1

InChI Key

AVJBQMXODCVJCJ-UHFFFAOYSA-M

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]

Synonyms

1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOLIUM CHLORIDE;1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOLIUM CHLORIDE;1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOLI&;1,3-Bis(2,6-di-i-propylphenyl)imidazoliumchloride,min.95%;1,3-BIS(2,6-DI-I-PROPYLPHENYL) IMIDAZOLIUM CHLORI

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]

1.3-Bis(2,6-diisopropylphenyl)imidazolium chloride, also known as 1,3-BDIP, is a well-studied ionic liquid () that finds applications in various scientific research fields due to its unique properties. Here's a closer look at its specific research applications:

Catalysis

1,3-BDIP serves as a precursor for N-heterocyclic carbenes (NHCs) (), which are efficient and versatile organocatalysts in various organic transformations. When combined with a transition metal like palladium, 1,3-BDIP forms a highly active catalyst for cross-coupling reactions, particularly for the coupling of pyridyl halides with aryl boronic acids. This specific application has been reported in the journal Tetrahedron ().

Material Science

,3-BDIP exhibits potential applications in the development of functional materials like ionic liquids and ionic polymers. Its unique ionic structure and tunable properties make it a promising candidate for designing electrolytes in batteries and fuel cells, as well as for creating self-healing materials and lubricants with specific properties.

Other Applications

Beyond catalysis and material science, 1,3-BDIP is being explored in other research areas, including:

  • Electrochemistry: As an electrolyte component in electrochemical devices due to its good conductivity and stability.
  • Separation science: As an extraction solvent for various compounds due to its tunable polarity and ability to dissolve diverse materials.
  • Biotechnology: As a potential solvent or component in biocompatible materials for specific applications.

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (often abbreviated as IDip∙HCl or IPr∙HCl) is a salt belonging to the class of N-heterocyclic carbenes (NHCs) precursors []. These compounds are attracting significant interest in scientific research due to their unique properties and diverse applications. IDip∙HCl is a white, crystalline solid synthesized for its role in organic synthesis and as a pharmaceutical intermediate [].


Molecular Structure Analysis

The key feature of IDip∙HCl is its structure, which consists of two bulky 2,6-diisopropylphenyl groups attached to a central imidazolium ring through nitrogen atoms at positions 1 and 3. A chloride ion (Cl⁻) is attached to the positively charged carbon atom at position 2 of the imidazolium ring []. This structure provides several notable aspects:

  • The bulky diisopropyl groups sterically hinder the molecule, making it difficult for other molecules to approach the central carbon atom. This steric hindrance is crucial for the formation of the reactive NHCs, which are generated by deprotonation of the imidazolium cation.
  • The positive charge on the imidazolium ring allows for the formation of ionic liquids when paired with other anions. These ionic liquids have unique properties such as high thermal stability and tunable polarity, making them valuable for various applications [].

Chemical Reactions Analysis

IDip∙HCl is primarily used as a precursor to N-heterocyclic carbenes (NHCs). The most common reaction involves deprotonation of the imidazolium cation by a strong base, such as n-butyllithium (n-BuLi), to generate the corresponding NHC:

IDip∙HCl + n-BuLi → IDip + LiCl + n-Butane (Eq. 1) []

This NHC can then act as a ligand in various transition metal complexes, finding applications in organic synthesis as catalysts for a wide range of reactions, including:

  • Amination reactions
  • Heck coupling reactions for C-C bond formation
  • Ring-opening metathesis polymerization (ROMP) for creating polymers
  • Hydrogenation reactions

The specific reaction conditions and choice of base will influence the type of NHC generated and its subsequent reactivity.


Physical And Chemical Properties Analysis

  • Molecular Formula: C27H37ClN2 []
  • Molecular Weight: 425.06 g/mol []
  • Physical State: Solid (at 20°C)
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and acetonitrile.
  • Stability: Stable under inert atmosphere at room temperature. Decomposes upon heating.

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (77.39%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (22.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (77.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (77.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (22.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (77.39%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (77.39%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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